Cas no 1903-27-1 (2-Cyclopentylideneacetic acid)

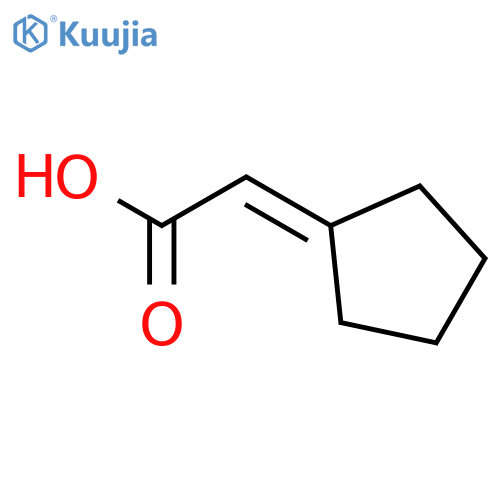

2-Cyclopentylideneacetic acid structure

商品名:2-Cyclopentylideneacetic acid

2-Cyclopentylideneacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopentylideneacetic acid

- Acetic acid,2-cyclopentylidene-

- Cyclopentylideneacetic acid

- Aceticacid, cyclopentylidene- (9CI)

- D1,a-Cyclopentaneacetic acid(6CI,7CI)

- 1903-27-1

- AKOS009218783

- SCHEMBL1773442

- CGXLEHPBUZPLAZ-UHFFFAOYSA-N

- 2-cyclopentylideneaceticAcid

- DTXSID00304974

- SB13647

- CS-0449122

- Z352748244

- Acetic acid, 2-cyclopentylidene-

- Cyclopentylidene-acetic acid

- EN300-51378

- BAA90327

- TS-01660

- CHEMBL287547

- 2-cyclopentylidene-acetic acid

- A880424

- DB-338333

- G29974

-

- MDL: MFCD00034645

- インチ: InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9)

- InChIKey: CGXLEHPBUZPLAZ-UHFFFAOYSA-N

- ほほえんだ: OC(=O)C=C1CCCC1

計算された属性

- せいみつぶんしりょう: 126.068

- どういたいしつりょう: 126.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 37.30000

- LogP: 1.57140

2-Cyclopentylideneacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272655-1 g |

2-Cyclopentylideneacetic acid; 98% |

1903-27-1 | 1g |

€231.60 | 2022-06-11 | ||

| Enamine | EN300-51378-0.25g |

2-cyclopentylideneacetic acid |

1903-27-1 | 0.25g |

$55.0 | 2023-05-03 | ||

| TRC | C993113-100mg |

2-Cyclopentylideneacetic Acid |

1903-27-1 | 100mg |

$ 50.00 | 2022-06-06 | ||

| Apollo Scientific | OR909192-1g |

2-Cyclopentylideneacetic acid |

1903-27-1 | 98% | 1g |

£150.00 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0537-1G |

2-Cyclopentylideneacetic acid |

1903-27-1 | 95% | 1g |

¥ 726.00 | 2023-04-14 | |

| Enamine | EN300-51378-0.1g |

2-cyclopentylideneacetic acid |

1903-27-1 | 0.1g |

$39.0 | 2023-05-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0537-5G |

2-Cyclopentylideneacetic acid |

1903-27-1 | 95% | 5g |

¥ 2,296.00 | 2023-04-14 | |

| Chemenu | CM201981-10g |

Cyclopentylideneacetic acid |

1903-27-1 | 95% | 10g |

$524 | 2023-03-07 | |

| Chemenu | CM201981-5g |

Cyclopentylideneacetic acid |

1903-27-1 | 95% | 5g |

$312 | 2023-03-07 | |

| Enamine | EN300-51378-2.5g |

2-cyclopentylideneacetic acid |

1903-27-1 | 2.5g |

$306.0 | 2023-05-03 |

2-Cyclopentylideneacetic acid 関連文献

-

2. XC.—The chemistry of the three-carbon system. Part III. The αβ–βγ change in unsaturated acidsGeorge Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. Trans. 1925 127 616

-

3. CXLVIII.—Studies in “strainless” rings. Part II. The effect of the trans-decalin nucleus on the carbon tetrahedral angleKeshaviah Aswath Narain Rao J. Chem. Soc. 1930 1162

-

4. LIII.—The synthesis of Δ1-cyclopenteneacetic acid and 1-methyl-Δ2-cyclohexene-3-acetic acidVictor John Harding,Walter Norman Haworth J. Chem. Soc. Trans. 1910 97 486

1903-27-1 (2-Cyclopentylideneacetic acid) 関連製品

- 459-80-3(3,7-Dimethylocta-2,6-dienoic acid)

- 1552-91-6(2-Cyclohexylideneacetic acid)

- 35205-70-0((2E)-3-methylhex-2-enoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1903-27-1)2-Cyclopentylideneacetic acid

清らかである:99%

はかる:5g

価格 ($):577.0